{2-methoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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Overview
Description
2-(2-Methoxy-4-{[(5E)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with a molecular formula of C13H11NO5S2. This compound is notable for its unique structure, which includes a thiazolidine ring, a phenyl group, and a methoxy group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4-{[(5E)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenol with 4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidine-5-ylidene in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-{[(5E)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring into a more saturated form.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenoxy ring .
Scientific Research Applications
2-(2-Methoxy-4-{[(5E)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-4-{[(5E)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiazolidine ring and phenyl group play crucial roles in these interactions, allowing the compound to exert its effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid derivatives: These compounds share the phenoxyacetic acid moiety but differ in their substituents.
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different functional groups.
Methoxy-substituted phenols: Compounds with methoxy groups attached to phenol rings.
Uniqueness
2-(2-Methoxy-4-{[(5E)-4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is unique due to its combination of a thiazolidine ring, a phenyl group, and a methoxy group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C19H15NO5S2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H15NO5S2/c1-24-15-9-12(7-8-14(15)25-11-17(21)22)10-16-18(23)20(19(26)27-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,22)/b16-10+ |
InChI Key |
CUTVSVKPVSKODQ-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)O |
Origin of Product |
United States |
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